4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25(4-2)29(26,27)17-9-7-16(8-10-17)19-24-18(12-21)20(28-19)23-14-15-6-5-11-22-13-15/h5-11,13,23H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZPMHWJSHEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the cyano and pyridinyl groups. The final step usually involves the sulfonation of the benzene ring with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Cores
The compound shares a sulfonamide backbone with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- However, analogous sulfonamides (e.g., compound 22) are synthesized via two-step reactions involving pyridine-3-sulfonamide intermediates and dimethyl N-cyanoiminodithiocarbonate .
- Bioactivity: Pyrazole- and triazole-containing sulfonamides (e.g., compound 22) show anti-yeast activity, while chromenone-sulfonamide hybrids (e.g., ) demonstrate anticancer effects via kinase inhibition. The target compound’s pyridine-oxazole scaffold may offer similar or enhanced interactions with enzymatic targets .
Functional Group Impact on Properties
- Sulfonamide Substitution: The N,N-diethyl group in the target compound likely enhances lipophilicity compared to simpler N-H or N-alkyl sulfonamides (e.g., compound 6’s cyclopropylamino group). This could improve membrane permeability but reduce aqueous solubility .
- Oxazole vs. Triazole/Triazine : The oxazole ring in the target compound provides a planar, electron-deficient heterocycle, contrasting with the bulkier triazine (compound 6) or pyrazole (compound 22). Such differences may influence binding selectivity in biological systems .
- Pyridine vs. Benzene Rings: The pyridinylmethylamino group may facilitate metal coordination or hydrogen bonding, a feature absent in simpler benzene-sulfonamides (e.g., ’s thiazolidinone derivatives) .
Biological Activity
The compound 4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide , also known as JNJ-6390, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An oxazole ring
- A cyano group
- A sulfonamide moiety
The molecular formula is with a molecular weight of approximately 376.5 g/mol. The structural elements contribute to its solubility and biological activity, facilitating interactions with various biological targets.
Antibacterial Activity
Research indicates that JNJ-6390 exhibits significant antibacterial properties against a broad spectrum of both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains resistant to conventional antibiotics. Initial studies suggest the following:
| Bacterial Strain | Sensitivity to JNJ-6390 |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Pseudomonas aeruginosa | Moderate sensitivity |
These findings highlight the potential of JNJ-6390 as an alternative antibacterial agent, particularly in the face of rising antibiotic resistance .
The biological activity of JNJ-6390 is primarily attributed to its ability to interact with specific enzymes and receptors within bacterial cells. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity by binding to active sites. Additionally, the oxazole ring may modulate receptor activities, leading to various pharmacological effects, including:
- Inhibition of bacterial enzyme activity
- Disruption of cellular processes
Further studies are needed to elucidate the precise mechanisms through which JNJ-6390 exerts its antibacterial effects.
Therapeutic Applications
Beyond its antibacterial properties, JNJ-6390 is being investigated for potential applications in other therapeutic areas, including:
- Anti-inflammatory effects : Preliminary data suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Antiviral activity : Research is ongoing to explore its efficacy against viral infections.
- Cancer therapy : The compound's structural features may allow it to interact with cancer-related pathways.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity and therapeutic potential of JNJ-6390:
-
Study on Antibacterial Efficacy :
- A comparative analysis was performed using various bacterial strains.
- Results indicated a significant reduction in bacterial growth at low concentrations of JNJ-6390.
-
In vitro Anti-inflammatory Study :
- Cell cultures treated with JNJ-6390 showed decreased levels of pro-inflammatory cytokines.
- This suggests potential for use in inflammatory conditions.
-
Cancer Cell Line Testing :
- Preliminary tests on cancer cell lines revealed cytotoxic effects at higher concentrations.
- Further investigation is required to understand the compound's mechanism in cancer treatment.
Q & A
Q. What are the key synthetic strategies for constructing the oxazole core in this compound, and how can reaction conditions be optimized?
- Methodological Answer: The oxazole ring can be synthesized via cyclization reactions using precursors like α-haloketones and cyanamides. For example, heating α-bromoacetophenone derivatives with urea or thiourea under reflux in ethanol can yield oxazole intermediates. Optimization involves adjusting temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize side products like imidazole byproducts. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by FT-IR for C≡N stretching (2250 cm⁻¹) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethylamino protons at δ 3.8–4.2 ppm, diethyl sulfonamide at δ 1.2–1.4 ppm).
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How can researchers screen for preliminary biological activity of this compound?
- Methodological Answer: Perform in vitro assays targeting kinases or receptors, given the sulfonamide and heterocyclic motifs. For example:
- Enzyme Inhibition Assays: Test against COX-2 or carbonic anhydrase isoforms using fluorometric substrates.
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the pyridinylmethylamino group attachment to the oxazole ring?
- Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactive sites on the oxazole ring. Experimentally, substituent effects are tested by varying electrophiles (e.g., pyridinylmethyl halides) and monitoring reaction outcomes via LC-MS. Kinetic studies under inert atmospheres (N₂) may reveal intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace diethyl sulfonamide with cyclopropylmethyl) and test bioactivity.
- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with EGFR or PARP targets).
- Selectivity Profiling: Screen against related enzymes (e.g., COX-1 vs. COX-2) to identify critical substituents for specificity .
Q. What statistical approaches resolve contradictions in biological data (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer:
- Meta-Analysis: Pool data from multiple assays (e.g., fluorescence, radiometric) and apply mixed-effects models to account for inter-assay variability.
- Bayesian Hierarchical Modeling: Estimate "true" IC₅₀ by weighting studies based on sample size and precision.
- Experimental Replication: Standardize protocols (e.g., cell passage number, serum concentration) to minimize technical noise .
Q. How can computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition.
- Metabolite Identification: Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation) with Schrödinger’s BioLuminate.
- ToxCast Data Integration: Cross-reference with EPA’s ToxCast database to flag structural alerts (e.g., reactive sulfonamide metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
